2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic organic compound that features a benzodiazole ring system substituted with a bromophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce phenyl-substituted benzodiazole compounds.
Scientific Research Applications
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromophenylacetic acid: Another bromine-substituted aromatic compound with different functional groups.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with similar bromophenyl substitution but different heterocyclic structure.
Uniqueness
2-(4-bromophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
CAS No. |
1018300-89-4 |
---|---|
Molecular Formula |
C14H9BrN2O2 |
Molecular Weight |
317.1 |
Purity |
95 |
Origin of Product |
United States |
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